molecular formula C14H20N2O3S B2856998 Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate CAS No. 1235059-43-4

Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate

Cat. No.: B2856998
CAS No.: 1235059-43-4
M. Wt: 296.39
InChI Key: IWEGYPIVGWNAPQ-UHFFFAOYSA-N
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Description

Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C14H20N2O3S and its molecular weight is 296.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques and Catalysis

Methyl 4-((2-(thiophen-2-yl)acetamido)methyl)piperidine-1-carboxylate is a compound that has been explored in various synthesis techniques, particularly in the context of oxindole synthesis. The compound has been studied for its role in palladium-catalyzed C-H functionalization, which is a critical method in medicinal chemistry synthesis. This process is important for creating complex molecules with potential pharmacological applications, and it often employs Buchwald's and Hartwig's methodologies. These techniques are crucial for the efficient synthesis of serine palmitoyl transferase enzyme inhibitors, which have significant implications in medicinal chemistry (J. Magano, E. J. Kiser, R. J. Shine, & Michael H. Chen, 2014).

Electrochemical Properties and Cardiovascular Applications

Research has also delved into the electrochemical properties and cardiovascular activity of compounds related to this compound. Specifically, the synthesis and study of nitriles of 4-aryl-5-ethoxycarbonyl-2-methylthio-1,4-dihydropyridine-3-carboxylic acid, which are obtained through methylation processes involving piperidine, have been reported. These compounds exhibit significant cardiovascular activity and electrochemical oxidation properties, offering insights into their potential therapeutic applications (A. Krauze, L. Baumane, L. Sīle, L. Chernova, M. Vilums, R. Vitolina, G. Duburs, & J. Stradiņš, 2004).

Structural and Molecular Studies

The crystal and molecular structure of compounds similar to this compound have been analyzed, revealing the importance of hydrogen bonding and C-H…π interactions in stabilizing these molecules. Such structural analyses are pivotal for understanding the pharmacokinetic and pharmacodynamic properties of potential drug candidates. Studies like these contribute to the drug discovery process by providing crucial information on the molecular frameworks that favor biological activity (I. Khan, Aliya Ibrar, B. Lal, A. A. Altaf, & J. White, 2013).

Asymmetric Synthesis and Biological Interest

Asymmetric synthesis of related compounds, starting from Baylis–Hillman adducts, showcases the intricate methodologies developed to obtain biologically active piperidines. These synthesis pathways emphasize stereochemical control and chemoselective transformations, which are crucial for producing compounds with desired biological activities. Such research underscores the continuous efforts to develop novel therapeutics through sophisticated chemical synthesis techniques (Mateo M Salgado, Alejandro Manchado, Carlos T. Nieto, D. Díez, & N. Garrido, 2019).

Properties

IUPAC Name

methyl 4-[[(2-thiophen-2-ylacetyl)amino]methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-19-14(18)16-6-4-11(5-7-16)10-15-13(17)9-12-3-2-8-20-12/h2-3,8,11H,4-7,9-10H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEGYPIVGWNAPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCC(CC1)CNC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.